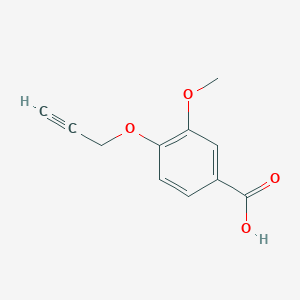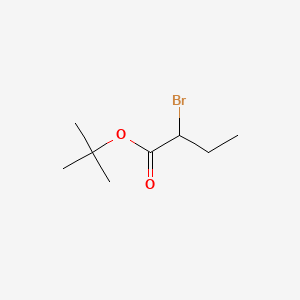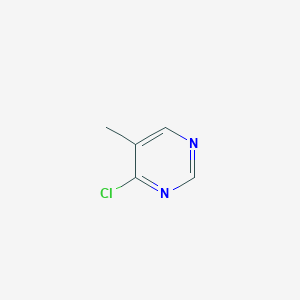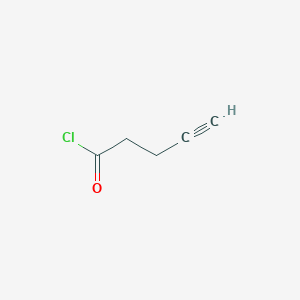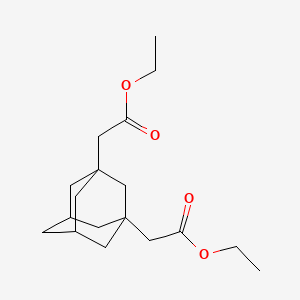
Diethyl 2,2'-(adamantane-1,3-diyl)diacetate
Overview
Description
Diethyl 2,2’-(adamantane-1,3-diyl)diacetate is a synthetic compound that has garnered attention in the scientific community due to its potential therapeutic and industrial applications. The compound features an adamantane core, which is a highly stable and rigid structure, making it an interesting subject for various chemical studies.
Mechanism of Action
Mode of Action
This suggests that DADDA may interact with its targets by providing a protective layer, enabling the formulation of reactive, malodorous, or toxic compounds .
Pharmacokinetics
41) and formula (C18H28O4) suggest that it may have certain pharmacokinetic properties
Action Environment
The action of DADDA may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as suggested by the recommendation for storage at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,2’-(adamantane-1,3-diyl)diacetate typically involves the esterification of adamantane-1,3-dicarboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to ester groups.
Industrial Production Methods
In an industrial setting, the production of Diethyl 2,2’-(adamantane-1,3-diyl)diacetate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and efficient purification techniques such as distillation and recrystallization are crucial to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,2’-(adamantane-1,3-diyl)diacetate undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The ester groups can be reduced to primary alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines to form amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Adamantane-1,3-dicarboxylic acid.
Reduction: Adamantane-1,3-dimethanol.
Substitution: Adamantane-1,3-diamide derivatives.
Scientific Research Applications
Diethyl 2,2’-(adamantane-1,3-diyl)diacetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its stable adamantane core.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases.
Industry: Utilized in the production of high-performance polymers and materials due to its rigid structure.
Comparison with Similar Compounds
Similar Compounds
Adamantane-1,3-dicarboxylic acid: The precursor to Diethyl 2,2’-(adamantane-1,3-diyl)diacetate.
Adamantane-1,3-dimethanol: A reduced form of the compound.
Adamantane-1,3-diamide: A derivative formed through nucleophilic substitution.
Uniqueness
The adamantane core adds to its stability and rigidity, making it a valuable compound for various scientific and industrial purposes .
Properties
IUPAC Name |
ethyl 2-[3-(2-ethoxy-2-oxoethyl)-1-adamantyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28O4/c1-3-21-15(19)10-17-6-13-5-14(7-17)9-18(8-13,12-17)11-16(20)22-4-2/h13-14H,3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKUZLGBPKJLVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC12CC3CC(C1)CC(C3)(C2)CC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00543462 | |
| Record name | Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81657-07-0 | |
| Record name | Diethyl 2,2'-(tricyclo[3.3.1.1~3,7~]decane-1,3-diyl)diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00543462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


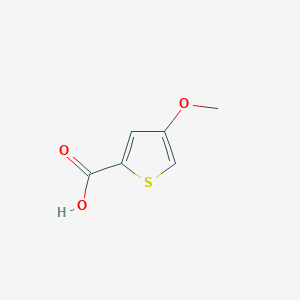
![2-[(2-Methyl-1,3-dioxolan-2-yl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B1314169.png)
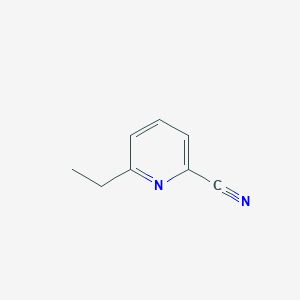
![Isothiazolo[5,4-b]pyridin-3-amine](/img/structure/B1314177.png)
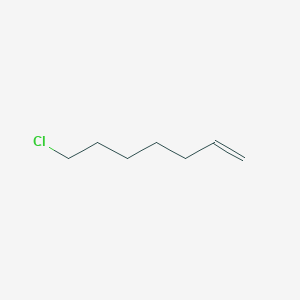
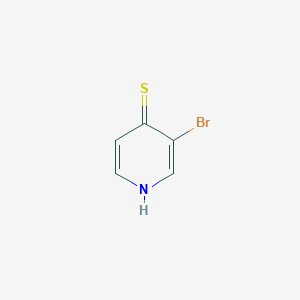
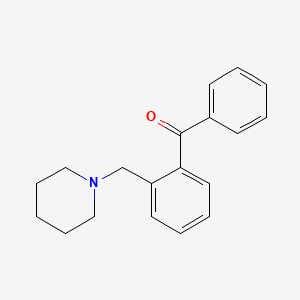
![6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one](/img/structure/B1314192.png)

![Methanone, [2-hydroxy-4-(oxiranylmethoxy)phenyl]phenyl-](/img/structure/B1314194.png)
